N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with 2,5-dioxopyrrolidin-1-yl acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dimethoxyphenyl group are believed to play key roles in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
- [4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
- 2,4-Disubstituted thiazoles
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its combination of a thiazole ring, a dimethoxyphenyl group, and a pyrrolidinone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-12-4-3-10(7-13(12)25-2)11-9-26-17(18-11)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIROXKOXODNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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